Urea, N-(3,4-dichlorophenyl)-N'-hexyl-

Description

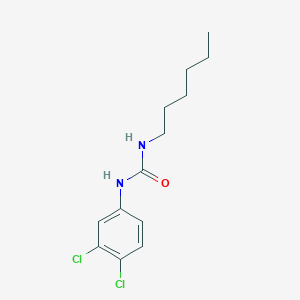

Urea, N-(3,4-dichlorophenyl)-N'-hexyl- is a halogenated urea derivative characterized by a 3,4-dichlorophenyl group attached to one nitrogen atom and a hexyl chain (-C₆H₁₃) on the adjacent nitrogen. Its molecular formula is C₁₃H₁₈Cl₂N₂O, with a molecular weight of 289.20 g/mol (estimated from structural analogs) .

Properties

CAS No. |

13041-39-9 |

|---|---|

Molecular Formula |

C13H18Cl2N2O |

Molecular Weight |

289.20 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)-3-hexylurea |

InChI |

InChI=1S/C13H18Cl2N2O/c1-2-3-4-5-8-16-13(18)17-10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3,(H2,16,17,18) |

InChI Key |

XTRZVEIMQUXRBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCNC(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method involves two steps:

-

Phosgenation of 3,4-dichloroaniline to form 3,4-dichlorophenyl isocyanate.

-

Urea formation by reacting the isocyanate with hexylamine.

Table 1: Reagents and Conditions for Phosgenation

| Reagent/Condition | Details |

|---|---|

| Starting Material | 3,4-Dichloroaniline (99% purity) |

| Phosgenation Agent | Phosgene (COCI₂) in dichloroethane or o-dichlorobenzene |

| Temperature | 60–165°C (continuous process) |

| Catalyst | None (acidic conditions from HCl byproduct) |

| Isolation | Distillation under reduced pressure (e.g., 135–180°C at 2–5 torr) |

Key Steps :

-

Phosgenation : 3,4-Dichloroaniline is dissolved in dichloroethane and reacted with phosgene gas at 60–165°C. The reaction produces 3,4-dichlorophenyl isocyanate and HCl.

-

Urea Synthesis : The isolated isocyanate is reacted with hexylamine in an inert solvent (e.g., dichloromethane) at room temperature or mild heating. The reaction releases CO₂, yielding the target urea.

Advantages and Limitations

| Advantages | Limitations |

|---|---|

| High purity of isocyanate | Phosgene toxicity necessitates specialized safety equipment |

| Scalable continuous process | Complex purification steps (distillation, solvent recycling) |

Method 2: Three-Component Reaction Using Rhodium Catalysis

Reaction Overview

This method leverages a one-pot, rhodium-catalyzed reaction involving:

-

Cyclic 2-diazo-1,3-diketone (e.g., 2-diazo-5,5-dimethylcyclohexane-1,3-dione)

-

Carbodiimide (e.g., N,N'-methanediylidenebis(propan-2-amine))

-

1,2-Dihaloethane (e.g., 1,2-dichloroethane)

Table 2: Reagents and Conditions for Rh-Catalyzed Synthesis

| Reagent/Condition | Details |

|---|---|

| Catalyst | Rh₂(OAc)₄ (1–2 mol%) |

| Solvent | 1,2-Dichloroethane |

| Temperature | 60°C |

| Reaction Time | 2 hours |

| Yield | ~83% (reported for similar ureas) |

Key Steps :

Mechanistic Insights

The rhodium catalyst enables a cascade reaction:

-

Diazo Activation : Rhodium inserts into the C-N bond of the diazo compound.

-

Carbodiimide Coupling : The activated intermediate reacts with the carbodiimide.

-

Dihaloethane Incorporation : 1,2-Dihaloethane introduces the hexyl or dichlorophenyl groups.

Method 3: Carbodiimide-Mediated Coupling

Reaction Overview

This method employs a carbodiimide (e.g., 1,3-diisopropylcarbodiimide, DIC) to couple 3,4-dichlorophenylamine with hexylamine.

Table 3: Reagents and Conditions for Carbodiimide Coupling

Key Steps :

-

Activation : Carbodiimide reacts with 3,4-dichlorophenylamine to form an active intermediate.

-

Coupling : Hexylamine attacks the intermediate, releasing urea and byproducts (e.g., isopropylurea).

Chemical Reactions Analysis

Types of Reactions

Urea, N-(3,4-dichlorophenyl)-N’-hexyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted ureas with different functional groups.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : Urea, N-(3,4-dichlorophenyl)-N'-hexyl- serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

- Enzyme Inhibition Studies : Research has indicated that this compound may act as an enzyme inhibitor by binding to active sites of specific enzymes, thereby blocking their activity. This property is explored for potential therapeutic applications.

Medicine

- Therapeutic Potential : Investigations into the anti-inflammatory and anticancer properties of urea derivatives suggest that urea, N-(3,4-dichlorophenyl)-N'-hexyl- might exhibit beneficial effects in treating certain cancers. Studies involving antiproliferative activity against various cancer cell lines have shown promising results .

Industrial Applications

- Agrochemicals : The compound is being explored for its potential use in developing agrochemicals due to its herbicidal properties similar to those found in diuron, another related compound .

- Material Science : It may also be utilized in creating materials with specific properties for industrial applications.

Case Studies and Research Findings

Several studies have highlighted the efficacy of urea derivatives in biological settings:

- A study on diarylurea derivatives demonstrated significant antiproliferative activities against the National Cancer Institute's 60 human cancer cell lines. This research underscores the importance of structural modifications in enhancing biological activity .

- Investigations into enzyme inhibition have revealed that urea derivatives can effectively inhibit specific enzymes involved in cancer progression. This aspect opens avenues for further therapeutic developments .

Mechanism of Action

The mechanism of action of urea, N-(3,4-dichlorophenyl)-N’-hexyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substituent Group Analysis

The biological activity and environmental behavior of urea derivatives are heavily influenced by substituents on the phenyl ring and nitrogen atoms. Key comparisons include:

Halogenation Patterns

- Diuron (N-(3,4-dichlorophenyl)-N,N-dimethylurea) : Shares the 3,4-dichlorophenyl group but has two methyl groups on the urea nitrogen. This substitution reduces water solubility (42 mg/L ) compared to analogs with polar substituents .

- Linuron (3-(3,4-dichlorophenyl)-1-methoxy-1-methylurea) : Replaces one methyl group with methoxy (-OCH₃), increasing solubility (81 mg/L ) due to enhanced polarity .

- Fluometuron (N-(3-(trifluoromethyl)phenyl)-N,N-dimethylurea) : Features a trifluoromethyl (-CF₃) group, which enhances electron-withdrawing effects and herbicidal potency .

Alkyl Chain Length

- N-(3,4-dichlorophenyl)-N'-hexyl-: The hexyl chain increases hydrophobicity, leading to a higher octanol-water partition coefficient (log KOW ~3.8, estimated) compared to Diuron (log KOW 2.6) .

- Fenuron (N,N-dimethyl-N'-phenylurea) : Lacking halogenation, it has lower herbicidal activity but higher mobility in soil due to a log KOW of 1.4 .

Sulfonyloxy and Methoxy Derivatives

Physicochemical Properties

Table 1 summarizes critical properties of selected urea derivatives:

| Compound | Molecular Weight (g/mol) | Water Solubility (mg/L) | log KOW | Vapor Pressure (mPa) |

|---|---|---|---|---|

| N-(3,4-dichlorophenyl)-N'-hexyl- | 289.20 (est.) | ~10 (est.) | ~3.8 | <0.1 (est.) |

| Diuron | 233.10 | 42 | 2.6 | 0.41 |

| Linuron | 249.11 | 81 | 3.0 | 2.0 |

| Fluometuron | 232.20 | 105 | 2.3 | 1.1 |

| Isoproturon | 206.29 | 70 | 2.5 | 3.1 |

Key Observations :

- log KOW: Higher hydrophobicity correlates with increased persistence in lipid-rich environments, a trait shared with Linuron but more pronounced in the hexyl analog.

- Vapor Pressure : The hexyl chain reduces volatility compared to shorter-chain derivatives like Linuron.

Environmental and Regulatory Considerations

- Persistence : The hexyl derivative’s hydrophobicity may lead to longer soil half-life, raising concerns about groundwater contamination.

- Metabolites : Linuron metabolites (e.g., 3,4-dichloroaniline) are toxicologically significant; similar pathways may apply to the hexyl analog .

Biological Activity

Urea derivatives, particularly those containing chlorophenyl substituents, have garnered attention for their diverse biological activities. This article focuses on the compound Urea, N-(3,4-dichlorophenyl)-N'-hexyl- , exploring its antimicrobial and anticancer properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of Urea, N-(3,4-dichlorophenyl)-N'-hexyl- can be represented as follows:

- Molecular Formula: C15H18Cl2N2O

- Molecular Weight: 305.22 g/mol

This compound features a hexyl chain and a dichlorophenyl group, which are significant for its biological interactions.

Antimicrobial Activity

Research has demonstrated that urea derivatives exhibit notable antimicrobial properties. A study focused on various urea derivatives, including those with 3,4-dichlorophenyl substitutions, evaluated their effectiveness against several bacterial and fungal strains.

In Vitro Studies

The antimicrobial efficacy of urea derivatives was assessed against:

- Bacteria: Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus

- Fungi: Candida albicans, Cryptococcus neoformans

The results indicated that certain derivatives showed significant growth inhibition against Acinetobacter baumannii (up to 94.5% inhibition), highlighting their potential as antimicrobial agents .

Table 1: Antimicrobial Activity of Urea Derivatives

| Compound | Bacterial Strain | Inhibition (%) | MIC (µg/mL) |

|---|---|---|---|

| 3l | Acinetobacter baumannii | 94.5 | 16 |

| 3e | Klebsiella pneumoniae | Moderate | 32 |

| 3j | Staphylococcus aureus | Moderate | 64 |

Anticancer Activity

In addition to antimicrobial properties, urea derivatives have been studied for their anticancer potential. A recent investigation into the activity of various urea compounds revealed promising results against multiple cancer cell lines.

Case Studies on Anticancer Efficacy

- Compound Evaluation : A series of urea derivatives were tested against cancer cell lines including HEPG2 (liver), MCF7 (breast), and HCT-116 (colon). The most potent compound exhibited an IC50 value lower than that of standard chemotherapeutics like staurosporine .

- Mechanism of Action : Molecular docking studies suggested that these compounds could inhibit specific cancer-related pathways by binding to key proteins involved in tumor growth and proliferation.

Table 2: Anticancer Activity of Selected Urea Derivatives

| Compound ID | Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|---|

| 97 | HEPG2 | 1.18 | 90.47 |

| 99 | HCT-116 | 0.67 | 84.32 |

| 100 | MDA-MB-468 | 1.95 | 81.58 |

Toxicity and Safety Profile

Toxicological assessments have shown that Urea, N-(3,4-dichlorophenyl)-N'-hexyl- is generally well-tolerated at certain doses. Studies in rats indicated a No Observed Adverse Effect Level (NOAEL) of greater than 1000 mg/kg body weight per day . Furthermore, the compound does not exhibit mutagenic or genotoxic effects, making it a candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of urea derivatives like N-(3,4-dichlorophenyl)-N'-hexylurea?

- Methodological Answer : Synthesis optimization involves selecting appropriate reaction solvents (e.g., dichloromethane or toluene), controlling stoichiometric ratios of isocyanate and amine precursors, and using bases like triethylamine to neutralize HCl byproducts. Reaction temperature (e.g., reflux conditions) and inert atmospheres are critical for yield improvement. Parallel experiments with varying molar ratios can identify optimal conditions .

Q. What spectroscopic techniques are essential for characterizing the structural integrity of this urea compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms substituent positions and urea linkage formation. Mass spectrometry (MS) verifies molecular weight (e.g., 412.3 g/mol for related analogs). Fourier-Transform Infrared (FTIR) identifies urea carbonyl stretches (~1640–1680 cm⁻¹). X-ray crystallography may resolve crystallographic packing for solid-state analysis .

Q. How should biological activity screening be designed for this compound?

- Methodological Answer : Prioritize in vitro assays targeting pathways suggested by structural analogs, such as oxidative stress modulation (e.g., NADPH oxidase inhibition). Use dose-response curves to determine IC₅₀ values. Include positive controls (e.g., known antioxidants) and validate results with orthogonal assays (e.g., ROS detection via fluorescence probes) .

Advanced Research Questions

Q. How can contradictions in bioactivity data between similar urea derivatives be resolved?

- Methodological Answer : Apply systematic comparison frameworks to isolate variables (e.g., substituent effects, solubility differences). Use multivariate regression to analyze structure-activity relationships (SAR). Replicate conflicting studies under standardized conditions (e.g., pH, cell lines) and employ meta-analysis to identify confounding factors .

Q. What factorial design strategies are suitable for studying reaction parameters in urea synthesis?

- Methodological Answer : Implement a 2³ factorial design to evaluate solvent polarity (e.g., DCM vs. THF), temperature (room temp vs. reflux), and catalyst loading. Analyze main effects and interactions using ANOVA. Response surface methodology (RSM) can model non-linear relationships for yield optimization .

Q. How can computational models enhance the design of novel urea-based analogs?

- Methodological Answer : Combine quantum chemical calculations (e.g., DFT for transition state analysis) with machine learning (ML) to predict reaction outcomes. Use ICReDD’s reaction path search methods to simulate substituent effects on electronic properties. Validate predictions with high-throughput experimentation .

Q. What methodologies are effective for elucidating structure-activity relationships (SAR) in dichlorophenyl-urea derivatives?

- Methodological Answer : Synthesize a congeneric series with systematic substitutions (e.g., varying alkyl chain length or halogen positions). Corrogate biological data (e.g., IC₅₀, binding affinity) with computational descriptors (e.g., LogP, HOMO-LUMO gaps). Use CoMFA or CoMSIA for 3D-QSAR modeling .

Q. How can thermodynamic properties (e.g., enthalpy of formation) be experimentally determined for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.